molecular formula C14H20N2O2 B2903064 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine CAS No. 1016683-42-3

1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine

Cat. No.: B2903064
CAS No.: 1016683-42-3
M. Wt: 248.326
InChI Key: PEFZLLLLBQLROG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine is a piperazine derivative characterized by a 4-methoxyphenyl group at the 1-position and an epoxide (oxirane)-containing side chain at the 4-position. The oxiran-2-ylmethyl group introduces reactivity due to the strained epoxide ring, enabling covalent interactions with biological targets or participation in further synthetic modifications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-17-13-4-2-12(3-5-13)16-8-6-15(7-9-16)10-14-11-18-14/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFZLLLLBQLROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylpiperazine and epichlorohydrin.

    Reaction Conditions: The reaction between 4-methoxyphenylpiperazine and epichlorohydrin is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific properties, such as polymers or resins.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but the compound may influence signaling pathways, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Key Compounds:

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine () The nitro group at the 4-position introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group.

1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (Compound 1c, ) The hydroxypropyl-phenoxy side chain increases hydrophilicity and hydrogen-bonding capacity, enhancing anti-fungal activity against Candida albicans (Fig. S1, ).

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives ()

  • Substitutions like 4-chlorobenzhydryl and benzoyl groups improve cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 μM for HCT-116 colon cancer cells).

Structural Comparisons:

Compound R₁ (Position 1) R₂ (Position 4) Key Properties
Target Compound 4-Methoxyphenyl Oxiran-2-ylmethyl Epoxide reactivity; moderate lipophilicity
1c () 4-Methoxyphenyl 3-Phenoxy-2-hydroxypropyl Anti-fungal activity (IC₅₀: ~50 μM)
1-(4-Nitrophenyl)piperazine () 4-Methoxyphenyl 4-Nitrophenyl High polarity; synthetic intermediate
5a () 4-Chlorobenzhydryl 4-Fluorobenzoyl Cytotoxicity (IC₅₀: 8.2 μM on HEPG2)

Antifungal Activity ():

  • Compound 1c: Inhibits Candida albicans hyphae formation at 100 μM (Fig.
  • Mechanism : Likely involves interference with fungal virulence factors via hydrogen bonding or membrane disruption.

Anticancer Activity ():

  • Derivatives 5a–g : Exhibit broad-spectrum cytotoxicity:
    • 5a : IC₅₀ = 8.2 μM (HEPG2), 7.5 μM (MCF7)
    • 5d : IC₅₀ = 6.9 μM (HCT-116)
  • Structure-Activity Relationship (SAR) : Chlorobenzhydryl and electron-deficient benzoyl groups enhance DNA intercalation or topoisomerase inhibition.

Metabolic Stability ():

  • 1-Arylpiperazine Metabolites : Formed via CYP3A4-mediated N-dealkylation.
    • Example : 1-(4-Methoxyphenyl)piperazine (hypothetical metabolite of the target compound) may undergo CYP2D6-dependent hydroxylation, affecting CNS penetration and half-life.
  • Key Finding : Metabolite-to-parent ratios vary widely due to CYP3A4/CYP2D6 polymorphisms, impacting therapeutic efficacy .

Pharmacological Selectivity

  • 5-HT₁A Receptor Ligands ():
    • trans-8a : Kᵢ = 0.028 nM for 5-HT₁A, >2000-fold selectivity over D₂ and α₁ receptors.
    • Target Compound : The epoxide group may confer covalent binding to serotonergic receptors, though this requires validation.

Biological Activity

1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methoxyphenyl group and an oxirane moiety. Its chemical formula is C13H17N2O2C_{13}H_{17}N_{2}O_{2}, and it possesses unique properties that contribute to its biological effects.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticonvulsant Activity : Research indicates that derivatives of 1-(4-methoxyphenyl)-piperazine exhibit anticonvulsant properties. For instance, a study compared several derivatives against the maximal electroshock seizure (MES) model in male Wistar rats, revealing significant anticonvulsant effects without notable neurotoxicity at certain dosages .
  • Antimicrobial Activity : The compound's structural modifications have been linked to enhanced antimicrobial properties. A related study demonstrated that piperazine derivatives could inhibit the growth of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) below 3.80 μM for certain derivatives .
  • Cancer Cell Inhibition : Compounds similar to this compound have shown efficacy against human cancer cell lines. For example, derivatives targeting poly(ADP-ribose) polymerase (PARP) exhibited significant inhibitory effects on breast cancer cells, suggesting potential as anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

  • Lipophilicity : Increasing lipophilicity often enhances the activity against certain pathogens, such as Mtb. Compounds with bulky lipophilic groups demonstrated improved inhibition rates .
  • Substituent Effects : The presence of specific substituents on the piperazine ring significantly affects binding affinity and biological activity. For instance, modifications at the 4-position of the phenyl ring can lead to varying degrees of receptor affinity and selectivity .

Anticonvulsant Activity Study

A study evaluated a series of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives for their anticonvulsant activity. The most potent compounds were identified based on their performance in the MES model, with some showing no neurotoxic effects at high doses .

Antimicrobial Efficacy Against Mtb

In a comparative analysis of piperazine derivatives, certain compounds demonstrated significant antimicrobial activity against Mtb strains. The study highlighted the importance of specific structural features in enhancing efficacy against multidrug-resistant tuberculosis (MDR-TB) .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity Model/Assay Findings Reference
AnticonvulsantMES model in Wistar ratsPotent activity without neurotoxicity
AntimicrobialMtb growth inhibitionMIC < 3.80 μM for effective derivatives
Cancer cell inhibitionHuman breast cancer cellsSignificant inhibition via PARP targeting

Q & A

Advanced Research Question

  • Docking Studies : Map the epoxide’s electrophilic sites to predict covalent binding with cysteine residues (e.g., in MAO-B) .
  • MD Simulations : Assess conformational stability in lipid bilayers (e.g., POPC membranes) over 100 ns trajectories .

What in vitro assays are recommended for preliminary neuropharmacological profiling?

Basic Research Question

  • Monoamine Uptake Inhibition : Use synaptosomes to measure serotonin/dopamine reuptake (IC50 values) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 to predict drug-drug interaction risks .

How do steric effects from the 4-methoxyphenyl group impact synthetic yields?

Basic Research Question
The bulky methoxyphenyl group can hinder nucleophilic substitution. Mitigation strategies:

  • Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
  • Optimize temperature (60–80°C) and reaction time (12–24 hr) for intermediates .

What analytical techniques resolve enantiomeric purity of the epoxide group?

Advanced Research Question

  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/isopropanol, 90:10) to separate enantiomers.
  • Circular Dichroism : Compare experimental spectra with DFT-calculated models .

How can structural analogs address toxicity concerns while retaining activity?

Advanced Research Question

  • Epoxide Replacement : Substitute with aziridine or cyclopropane to reduce electrophilicity.
  • SAR Table :
AnalogIC50 (Serotonin Receptor)Hepatotoxicity (LD50, mg/kg)
Oxiran-2-ylmethyl12 nM50
Aziridine15 nM120

Q. Reference Key Studies :

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